molecular formula C8H7F4N B2928877 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline CAS No. 1000590-79-3

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline

Cat. No. B2928877
CAS RN: 1000590-79-3
M. Wt: 193.145
InChI Key: SGOYXSAEVSJODM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an organic compound. It is a derivative of aniline, which is an aromatic amine . The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Direct ortho-C-H Imidation : 2-Fluoro-5-(trifluoromethyl)aniline has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the efficient synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in creating complex organic molecules (Wu et al., 2021).

Materials Science and Polymer Chemistry

  • Aggregation-Induced Emission : Studies on cyano-substituted vinylacridine derivatives have shown that compounds like 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline can form gels that exhibit fluorescence enhancement upon gelation. This property is crucial for developing sensors and materials with specific optical properties (Xue et al., 2017).

Sensor Development

  • Dual Sensor for Aromatic Amine and Acid Vapor : The unique structural features of fluoro-substituted compounds allow for the development of materials capable of detecting specific chemical vapors. For example, films prepared from certain gels can serve as effective sensors for aromatic amines and volatile acids, highlighting the application of fluoro-substituted anilines in environmental monitoring (Xue et al., 2017).

Pharmaceutical Intermediates

  • Antiproliferative Activity : Copper(II) and Palladium(II) complexes with 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline and other fluoro-substituted anilines have been studied for their structure and antiproliferative activity against certain cancer cell lines. These studies indicate the potential of fluoro-substituted anilines in the development of novel anticancer agents (Kasumov et al., 2016).

Trifluoromethylthiolation Reagents

  • Development of Electrophilic Reagents : The trifluoromethylthio group is a significant structural motif in drug discovery due to its lipophilicity and electron-withdrawing properties. Research involving fluoro-substituted anilines has led to the development of new electrophilic trifluoromethylthiolating reagents, expanding the toolkit for modifying drug molecules to improve their properties (Shao et al., 2015).

properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYXSAEVSJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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